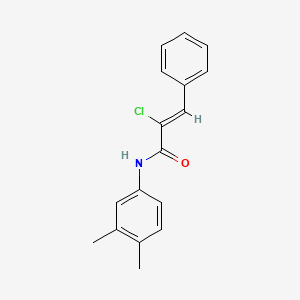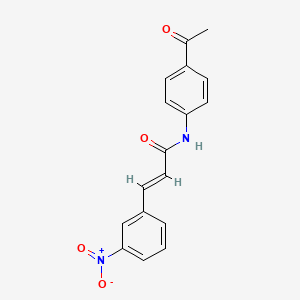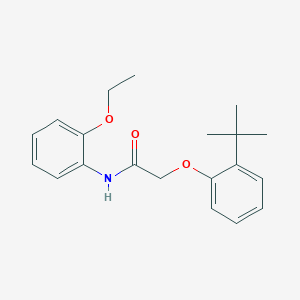![molecular formula C20H24N2O3 B5607520 4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5607520.png)
4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one" belongs to a class of chemical compounds that have been explored for various biological activities and chemical properties. This compound is characterized by its spiro[4.5]decane backbone and functional groups that contribute to its reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions, cyclization, and modification of functional groups. For example, compounds in the same family have been synthesized from 4-piperidone benzoylhydrazones reacting with nitrilimines, leading to structures that exhibit significant antimicrobial activity (Dalloul et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class includes a spiro configuration, which influences their chemical reactivity and biological interactions. X-ray diffraction and NMR studies provide insights into their three-dimensional conformation, helping to understand their chemical behavior (Wang et al., 2011).
Chemical Reactions and Properties
Compounds with the spiro[4.5]decane structure participate in various chemical reactions due to the presence of reactive functional groups. They have been involved in antimicrobial activities and have shown interactions with biological targets. Their chemical reactions include transformations under different conditions, influencing their potential as pharmacological agents (Dalloul et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular framework and substituents. These properties are crucial for their formulation and application in different fields (Konovalova et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are shaped by the compound's molecular structure. These properties impact their biological activities and interactions with other chemical entities. Studies on similar structures highlight their potential biological activities and chemical reactivity (Patel et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of new analogs of bioactive heterocyclic compounds, including piperazine derivatives, is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing new piperazine derivatives with improved biological activity and safety profiles.
Propiedades
IUPAC Name |
4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-18-15-17(20(25-18)9-5-2-6-10-20)21-11-13-22(14-12-21)19(24)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUVCWWFRNKRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5607451.png)
![2-(ethylthio)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5607456.png)

![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5607465.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5607480.png)
![3-[({[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5607492.png)
![2-(4-morpholinyl)benzo[cd]indole](/img/structure/B5607501.png)
![5-[(4-chlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-2-furamide](/img/structure/B5607509.png)

![1-[(3-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5607518.png)

![1-ethyl-2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5607529.png)
